

Iprauntf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis

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Compound of Interest

Compound Name: *Iprauntf2*

Cat. No.: *B3005505*

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Introduction

Iprauntf2, chemically known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]
[bis(trifluoromethanesulfonyl)imide]gold(I), is a prominent member of the N-heterocyclic
carbene (NHC) gold(I) catalyst family. It is a white, air- and moisture-stable solid, which makes
it a convenient and highly effective catalyst for a variety of organic transformations. Its robust
nature and high catalytic activity have positioned it as a valuable tool in modern synthetic
chemistry, particularly in the construction of complex molecular architectures. This guide
provides an in-depth overview of the **Iprauntf2** gold catalyst, focusing on its catalytic activity,
experimental protocols, and mechanistic pathways.

Chemical Structure and Properties:

- Systematic Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]
[bis(trifluoromethanesulfonyl)imide]gold(I)
- Common Name: **Iprauntf2**
- CAS Number: 951776-24-2
- Molecular Formula: $C_{29}H_{37}AuF_6N_3O_4S_2$
- Appearance: Colorless to pale yellow solid

- Solubility: Soluble in organic solvents such as chloroform, dichloromethane, and toluene.

Catalytic Activity: Quantitative Data

Iprauntf2 has demonstrated high efficiency in a range of gold-catalyzed reactions. The following tables summarize its performance in key transformations, providing data on reaction yields, times, and catalyst loading.

Table 1: Gold-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene Derivatives

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
|-------|-------------------------------------|------------|-----------|
| 1 | Ph ₃ PAuCl / AgOTf (2.5) | 30 | 95 |
| 2 | JohnphosAuCl / AgOTf (2.5) | 30 | 96 |
| 3 | XPhosAuCl / AgOTf (2.5) | 30 | 98 |
| 4 | IPrAuCl / AgOTf (2.5) | 30 | 99 |
| 5 | Iprauntf2 (2.5) | 30 | 99 |

Reaction conditions: Substrate (0.1 mmol) and catalyst in DCM (0.4 mL) at room temperature.

Table 2: Gold-Catalyzed Tandem Cycloisomerization/Dimerization of Homopropargyl Sulfonamides

| Entry | Catalyst (mol%) | Additive | Time (h) | Yield (%) |
|-------|---------------------------|---------------|----------|-----------|
| 1 | Ph ₃ PAuCl (5) | MsOH (5 mol%) | 24 | 25 |
| 2 | IPrAuCl (5) | MsOH (5 mol%) | 12 | 85 |
| 3 | Iprauntf2 (2.5) | MsOH (5 mol%) | 5 | 92 |
| 4 | Iprauntf2 (2.5) | - | 12 | 65 |

Reaction conditions: Substrate (0.1 mmol), catalyst, and additive in DCE (1.0 mL) at room temperature.

Experimental Protocols

Synthesis of Iprauntf2 Gold Catalyst

This protocol describes the synthesis of **Iprauntf2** from its precursor, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl).

Materials:

- IPrAuCl
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
- Dichloromethane (DCM)
- Pentane
- Celite

Procedure:

- To a solution of AgNTf₂ (1.03 g, 2.65 mmol) in DCM (30 mL), add IPrAuCl (1.65 g, 2.65 mmol).[1]
- Stir the resulting mixture at room temperature for 4 hours.[1]
- Filter the mixture through a pad of Celite, and wash the Celite pad with additional DCM.[1]
- Reduce the volume of the filtrate under reduced pressure.[1]
- Add pentane to the concentrated solution to precipitate a white solid.[1]
- Filter the solid and dry it under high vacuum to yield **Iprauntf2** as a white solid (2.03 g, 88% yield).[1]

Representative Catalytic Reaction: Cycloisomerization of an En-yne

This protocol provides a general procedure for the **Ipraunf2**-catalyzed cycloisomerization of a 1,6-ene.

Materials:

- 1,6-ene substrate
- **Ipraunf2**
- Dichloromethane (DCM)
- Triethylamine
- Silica gel for column chromatography

Procedure:

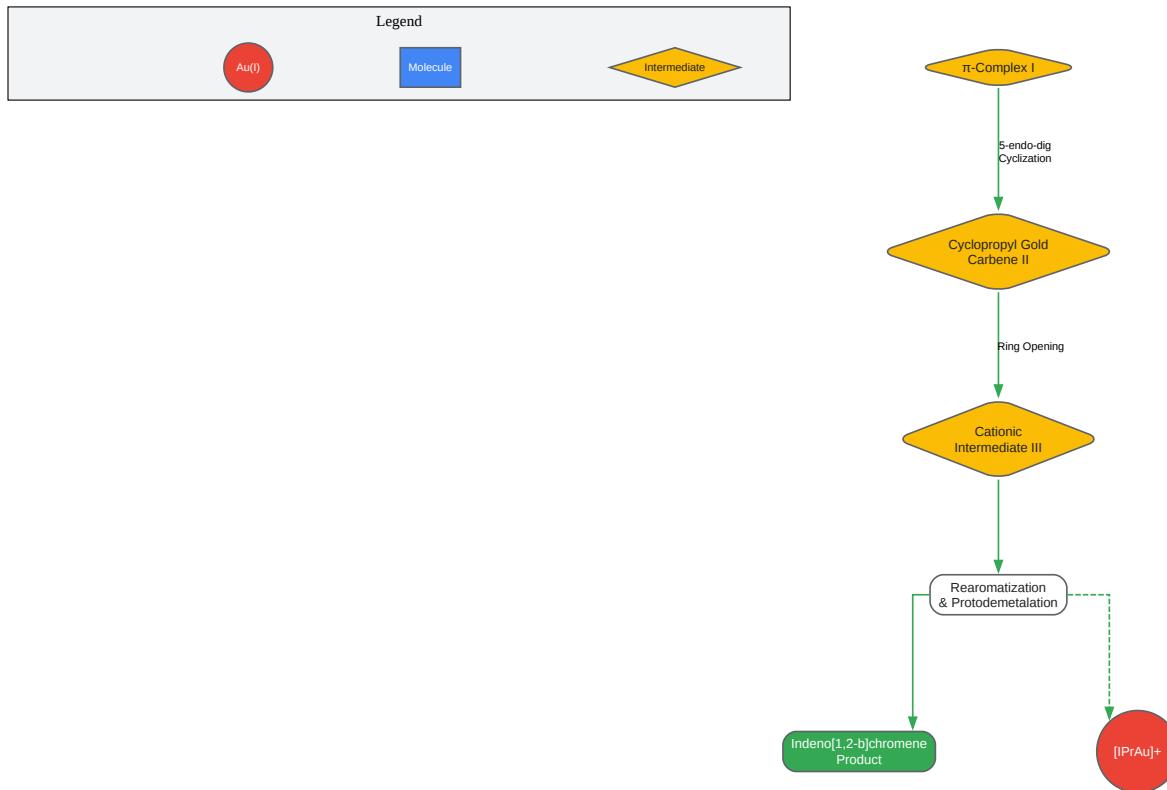
- To a stirred solution of the 1,6-ene (0.4 mmol) in DCM (4 mL) at room temperature, add **Ipraunf2** (0.008 mmol, 2 mol%).
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a drop of triethylamine.
- Concentrate the solution in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.

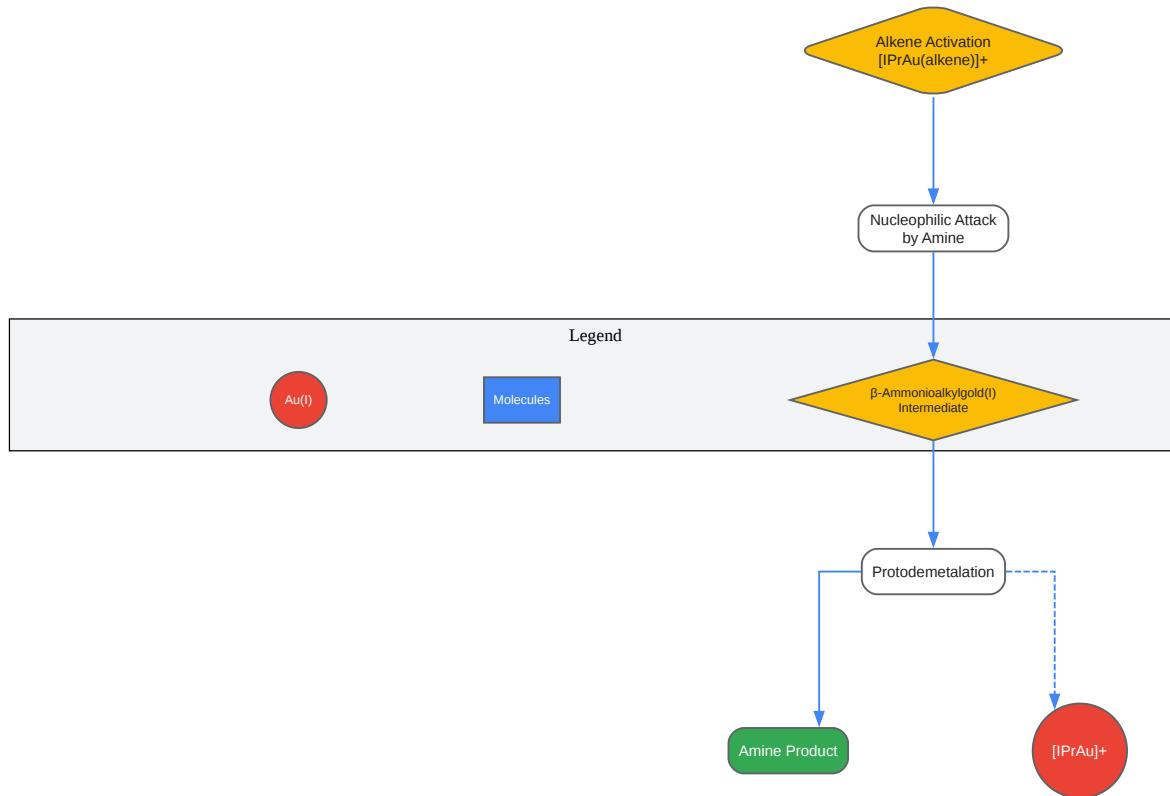
Catalytic Mechanisms and Pathways

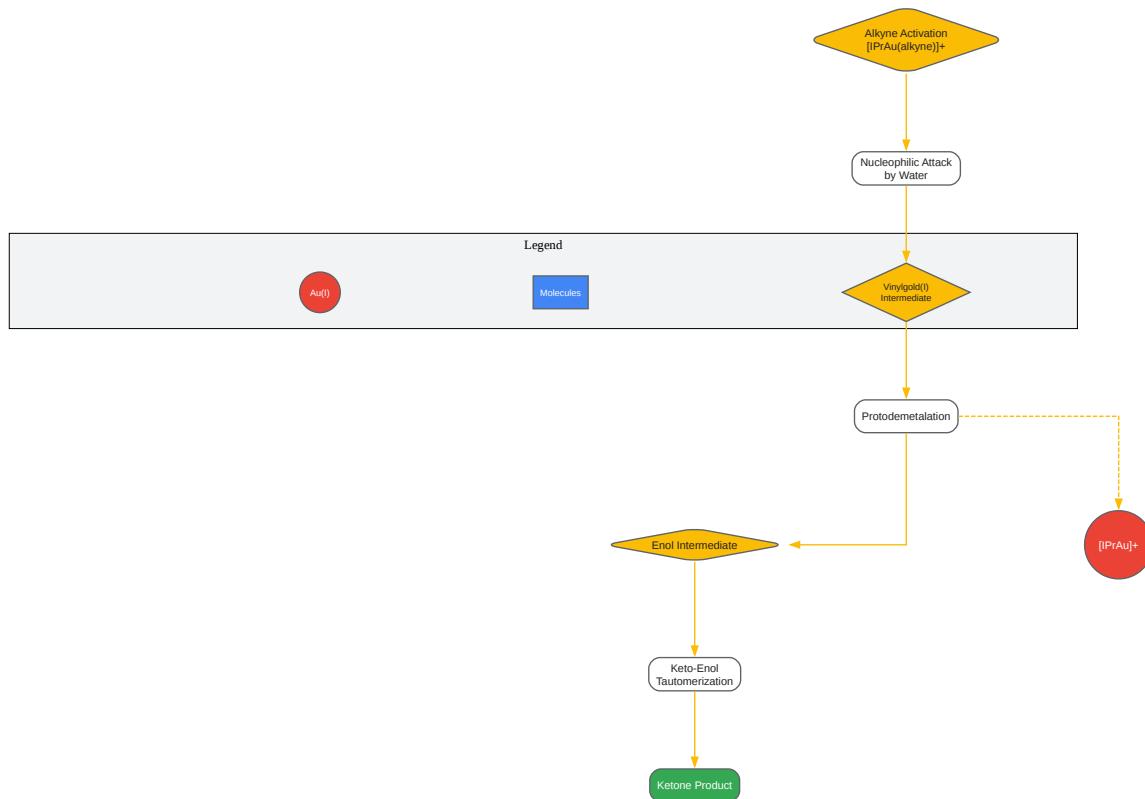
The catalytic prowess of **Ipraunf2** stems from the ability of the gold(I) center to act as a soft, carbophilic π -acid, activating alkynes and allenes towards nucleophilic attack. Below are representations of key catalytic cycles.

Cycloisomerization of o-(Alkynyl)styrenes

The following diagram illustrates the proposed mechanism for the **Iprauntf2**-catalyzed cycloisomerization of an o-(alkynyl)styrene to form an indeno[1,2-b]thiochromene derivative. The reaction proceeds through the formation of a key cyclopropyl gold carbene intermediate.







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References

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